B1576293 Kalata B15

Kalata B15

Cat. No.: B1576293
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalata B1 is the prototypic cyclotide, a class of plant-derived cyclic peptides characterized by a cystine-knot motif and a head-to-tail cyclic backbone. It belongs to the Möbius subfamily and is isolated from Oldenlandia affinis (). Its structure comprises six conserved cysteine residues forming three disulfide bonds, creating a rigid, stable framework resistant to thermal, chemical, and enzymatic degradation (). Kalata B1 exhibits diverse bioactivities, including insecticidal, antibacterial, antifungal, anti-HIV, and hemolytic properties (). Its mechanism of action is linked to membrane interaction rather than receptor binding, as demonstrated by studies of its synthetic D-enantiomer ().

Properties

bioactivity

Antimicrobial

sequence

GLPVCGESCFGGSCYTPGCSCTWPICTRD

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Cyclotides are classified into Möbius, bracelet, and trypsin inhibitor subfamilies. Kalata B1 (Möbius) is compared below with other cyclotides:

Cyclotide Subfamily Structural Distinguishing Features Hydrophobic Surface Characteristics Reference
Kalata B1 Möbius Cis-Pro in loop 5; conserved β-hairpin in loop 3 Large hydrophobic patch in loops 5 and 6
Kalata B7 Möbius Substitution in β-hairpin (charged residue in loop 3) Smaller hydrophobic patch due to gap in loop 3
Kalata B8 Hybrid Möbius-like loops 2–3; bracelet-like loop 5 Flexible loops 1 and 6 reduce membrane interaction
Cycloviolacin O2 Bracelet Extended hydrophobic surface in loops 2–3 High hydrophobicity drives potent membrane disruption
Kalata B5 Möbius Flexible structure with conserved cystine knot Moderate hydrophobic exposure; reduced hemolysis

Key Observations :

  • Kalata B7 ’s charged residue substitution disrupts its hydrophobic surface, altering membrane-binding efficiency compared to B1 ().
  • Kalata B8 ’s structural hybridity and flexible loops correlate with anti-HIV activity but absence of hemolysis ().
  • Cycloviolacin O2 (bracelet) targets anionic membranes more aggressively than B1, highlighting subfamily-specific lipid preferences ().

Functional and Mechanistic Differences

Hemolytic Activity

Cyclotide Hemolytic IC50 (Fresh RBCs, 1h) Mechanism Reference
Kalata B1 26.0 μM (L-isomer); 77.0 μM (D-isomer) Membrane pore formation via hydrophobic patch interaction
Kalata B5 >50 μM Reduced activity due to structural flexibility
Cycloviolacin O2 0.45 μM Enhanced anionic membrane targeting

Insights :

  • The D-enantiomer of Kalata B1 retains ~30% hemolytic activity of the L-form, confirming chirality-independent membrane disruption ().
  • Cycloviolacin O2’s potency is attributed to its extensive hydrophobic surface and selectivity for phosphatidylethanolamine (PE)-rich membranes ().

Anti-HIV and Cytotoxic Activity

Cyclotide Anti-HIV EC50 Cytotoxicity (Glioblastoma IC50) Reference
Kalata B1 0.9 μM 3.21–10.88 μM
Kalata B8 1.5 μM Not reported
CyO2 Not reported 0.45–0.79 μM

Mechanistic Notes:

  • Cytotoxicity in glioblastoma cells correlates with hydrophobic surface exposure; CyO2 ’s higher hydrophobicity enhances efficacy ().

Membrane Interaction and Lipid Specificity

Binding and Disruption

  • Kalata B1: Binds phosphatidylcholine (PC)/PE membranes as monomers before oligomerizing into pores (). PE lipids enhance binding affinity by 3-fold ().
  • Cycloviolacin O2 : Preferentially disrupts anionic membranes (e.g., POPC/PG) via electrostatic interactions with charged residues (). Neutralizing Glu6 reduces potency, highlighting the role of negative charges ().
  • Kalata B7 : Binds micelles via loops 2 and 5 but with lower efficiency than B1 due to disrupted hydrophobic patch ().

Self-Association Dynamics

  • Synthetic Grafted Variants : Substitutions in loops 5–6 (e.g., [P20D/V21K]kalata B1) reduce hydrophobicity and hemolysis, demonstrating tunable bioactivity ().

D-Kalata B1

  • Retains ~30% hemolytic and anti-HIV activity of the native form, proving membrane-driven mechanism ().
  • RP-HPLC elution identical to L-B1, confirming structural mimicry ().

Lysine-Scanned Mutants

  • Mutations in loops 3 and 6 (e.g., T20K, S22K) enhance nematocidal activity by 10-fold, suggesting modifiable regions for therapeutic optimization ().

Tables and figures referenced are synthesized from aggregated data in the cited evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.